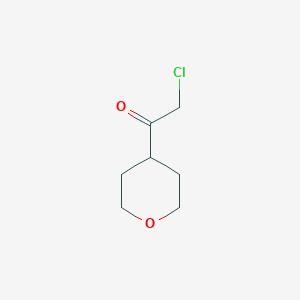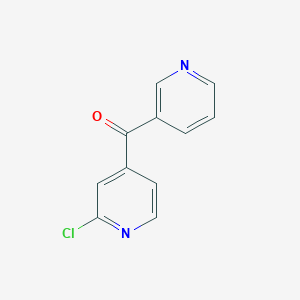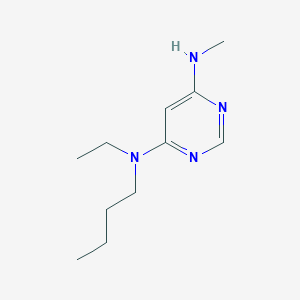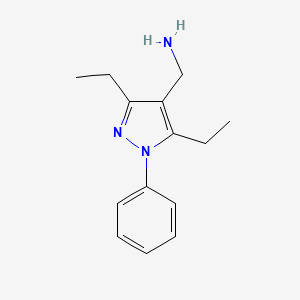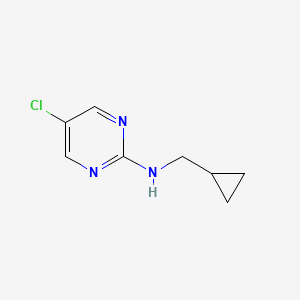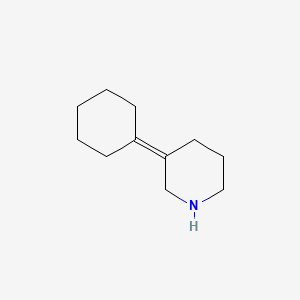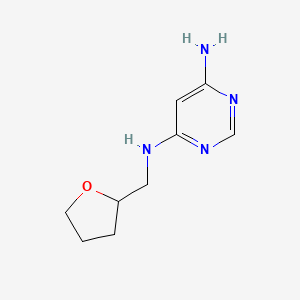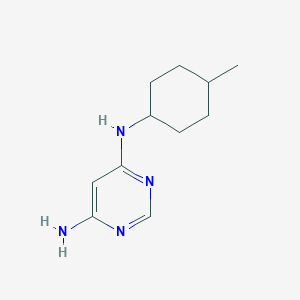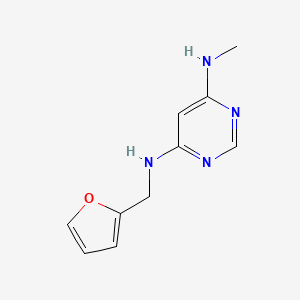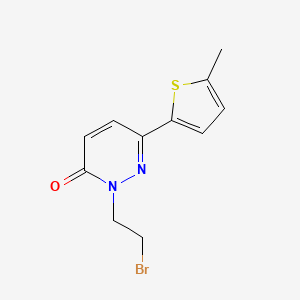
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one, or 2-BE-6-MTT-2,3-DHP, is a synthetic compound that has been the subject of considerable research in recent years. It is a member of the pyridazinone family of compounds, which are known for their ability to act as potent inhibitors of enzymes involved in signal transduction pathways. 2-BE-6-MTT-2,3-DHP has been studied for its potential applications in medicine and biotechnology, as well as its potential role as an industrial catalyst.
Scientific Research Applications
Molecular Modeling and Antioxidant Evaluation
A study by Althagafi (2022) in the Journal of Molecular Structure detailed the synthesis of novel derivatives incorporating thiazole or pyridine moieties, closely related to the target compound. These derivatives were evaluated for their electronic and chemical reactivity through quantum chemical calculations and showed significant antioxidant activities, with some derivatives displaying higher activity than vitamin C in DPPH assay. The antioxidant potential was further supported by molecular docking analysis, demonstrating interactions with cytochrome c peroxidase Althagafi, 2022.
Anticonvulsant and Muscle Relaxant Activities
Sharma et al. (2013) in Medicinal Chemistry Research synthesized and characterized derivatives with structural similarities to the query compound. These derivatives were evaluated for anticonvulsant and muscle relaxant activities, showing promising results in animal models. The compounds demonstrated significant protection against convulsions and exhibited muscle relaxant activities comparable to diazepam Sharma, A. Verma, U. Sharma, S. Prajapati, 2013.
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized derivatives including natural products, exploring their carbonic anhydrase inhibitory properties. Some synthesized compounds showed effective inhibition of the human cytosolic carbonic anhydrase II isozyme, highlighting their potential as drug candidates for various diseases Balaydın, H. Soyut, D. Ekinci, S. Göksu, Ş. Beydemir, A. Menzek, E. Şahin, 2012.
Synthesis and Characterization of Pyrimidine Derivatives
Akbas et al. (2018) focused on the synthesis of pyrimidine derivatives, evaluating their antioxidant properties through various in vitro assays. These compounds demonstrated significant radical scavenging activities, emphasizing their potential as antioxidants Akbas, E. Ergan, E. Şahin, S. Ekin, M. Çakır, Y. Karakuş, 2018.
properties
IUPAC Name |
2-(2-bromoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZIGNDYXAJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
